Moderate CDK2 Inhibition Potency
Cdk2-IN-15 demonstrates an IC50 of 2.9 μM against CDK2 in biochemical assays, which is approximately 4.5-fold less potent than the reference inhibitor roscovitine (IC50 = 0.65 μM) and approximately 5.8-fold less potent than CVT-313 (IC50 = 0.5 μM) [1][2]. This moderate potency positions Cdk2-IN-15 as a useful tool for studies requiring partial CDK2 inhibition or for investigating dose-response relationships where complete kinase blockade is undesirable.
| Evidence Dimension | CDK2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.9 μM |
| Comparator Or Baseline | Roscovitine: 0.65 μM; CVT-313: 0.5 μM |
| Quantified Difference | 4.5-fold less potent than roscovitine; 5.8-fold less potent than CVT-313 |
| Conditions | In vitro biochemical kinase assay using recombinant CDK2/cyclin complexes |
Why This Matters
The micromolar potency tier of Cdk2-IN-15 makes it suitable for experiments where nanomolar inhibitors would cause complete target saturation, enabling nuanced investigation of partial CDK2 inhibition effects.
- [1] Hegde VR, Borges S, Pu H, Patel M, Gullo VP, Wu B, Kirschmeier P, Williams MJ, Madison V, Fischmann T, Chan TM. Semi-synthetic aristolactams--inhibitors of CDK2 enzyme. Bioorg Med Chem Lett. 2010 Feb 15;20(4):1384-7. doi: 10.1016/j.bmcl.2010.01.007 View Source
- [2] Brooks EE, Gray NS, Joly A, Kerwar SS, Lum R, Mackman RL, Norman TC, Rosete J, Rowe M, Schow SR, Schultz PG, Wang X, Wick MM, Shiffman D. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. doi: 10.1074/jbc.272.46.29207 View Source
